

Why did the MK-7622 clinical trial fail for futility?

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Compound of Interest		
Compound Name:	MK-7622	
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MK-7622 Clinical Trial Failure: A Technical FAQ

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the **MK-7622** clinical trial's failure for futility. The information is presented in a question-and-answer format to directly address specific issues and provide clarity on the experimental data and protocols.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the MK-7622 clinical trial?

The Phase II proof-of-concept clinical trial for **MK-7622** in patients with mild-to-moderate Alzheimer's disease was stopped for futility because it failed to demonstrate efficacy on its primary and secondary endpoints.[1][2] Specifically, **MK-7622**, when used as an adjunctive therapy to acetylcholinesterase inhibitors, did not improve cognition or function in patients.[1][2]

Q2: What was the mechanism of action for **MK-7622**?

MK-7622 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][3] As a PAM, it was designed to selectively enhance the signal of acetylcholine, a neurotransmitter involved in memory and learning, at the M1 receptor, which is highly expressed in brain regions crucial for cognition.[4]

Q3: Were there any safety concerns with MK-7622?



Yes, the trial revealed a higher incidence of adverse events in the **MK-7622** group compared to the placebo group. A significantly higher percentage of participants taking **MK-7622** discontinued the study due to adverse events (16% vs. 6%).[1][2] Notably, there was a higher rate of cholinergically-related adverse events, such as diarrhea, in the **MK-7622** arm (21% vs. 8%).[1][2]

Troubleshooting Guide

Issue: Lack of Efficacy in Clinical Trial Despite Promising Preclinical Data

Possible Cause 1: Insufficient Target Engagement at the Dose Tested.

While the 45 mg dose was selected based on Phase I studies, it's possible that the level of M1 receptor modulation was not sufficient to produce a clinically meaningful cognitive improvement in Alzheimer's patients who are already on a background therapy of acetylcholinesterase inhibitors.[1]

Possible Cause 2: "Ceiling Effect" of Cholinergic System Modulation.

It was hypothesized that acetylcholinesterase inhibitors and **MK-7622** might have synergistic effects.[1] However, it is also possible that the existing treatment with acetylcholinesterase inhibitors already provided a maximal cholinergic effect, leading to a "ceiling effect" where the additional modulation by **MK-7622** could not provide further benefit.[1]

Possible Cause 3: Intrinsic Agonist Activity Leading to Detrimental Effects.

Some research suggests that M1 PAMs with robust intrinsic agonist activity, like **MK-7622**, might induce on-target adverse effects.[5] Preclinical studies in mice showed that **MK-7622** could induce behavioral convulsions, suggesting that M1 PAMs with strong agonist activity may not be ideal for cognitive enhancement.[5]

Quantitative Data Summary

Table 1: Primary and Secondary Efficacy Endpoints



Endpoint	Timepoint	MK-7622 (n=119) Mean Change from Baseline (95% CI)	Placebo (n=121) Mean Change from Baseline (95% CI)	Group Difference (95% CI)	P-value
ADAS-Cog11	12 Weeks	1.55 (0.7 to 2.4)	1.37 (0.5 to 2.2)	0.18 (-1.0 to 1.3)	0.762
ADCS-ADL	24 Weeks	-2.67 (-4.0 to -1.3)	-2.73 (-4.1 to -1.4)	0.06 (-2.4 to 2.5)	-

Source:

Randomized,

controlled,

proof-of-

concept trial

of MK-7622

in Alzheimer's

disease.[1]

A higher

score on the

ADAS-Cog11

indicates

greater

cognitive

impairment. A

lower score

on the ADCS-

ADL indicates

greater

functional

impairment.

Table 2: Key Safety and Tolerability Data



disease.[1][2]

Adverse Event Category	MK-7622 (n=119) %	Placebo (n=121) %
Discontinuation due to Adverse Events	16	6
Cholinergically-Related Adverse Events	21	8
Diarrhea	15.1	5.8
Source: Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's		

Experimental Protocols

Clinical Trial Protocol (NCT01852110)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter proof-of-concept trial.
- Participants: 240 individuals with mild-to-moderate Alzheimer's disease who were already being treated with an acetylcholinesterase inhibitor.[1][2]
- Intervention: Participants were randomized 1:1 to receive either 45 mg of **MK-7622** or a placebo once daily for 24 weeks.[1][2]
- Primary Endpoint: The mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) at 12 weeks.[1][2]
- Secondary Endpoint: The mean change from baseline in the Alzheimer's Disease
 Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL) at 24 weeks.[1][2]
- Futility Analysis: The trial included a prospectively defined stopping criterion for futility.

Preclinical Efficacy Assessment (Example)







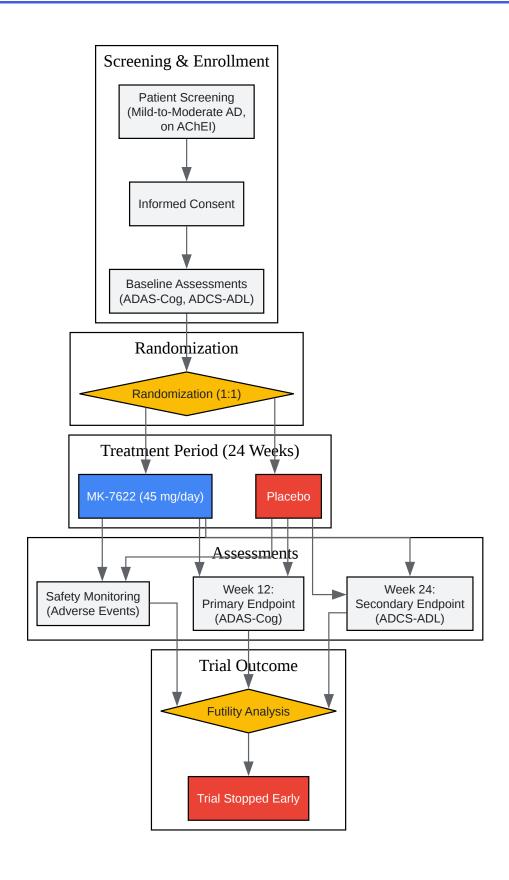
- Model: Scopolamine-induced cognitive deficit model in rhesus macaques. Scopolamine is a muscarinic receptor antagonist that induces temporary cognitive impairment.
- Methodology: Monkeys were trained on a cognitive task. After establishing a baseline
 performance, they were administered scopolamine to induce a cognitive deficit.
 Subsequently, MK-7622 was administered to assess its ability to reverse the scopolamineinduced impairment.
- Results: Preclinical studies showed that MK-7622 could attenuate the cognitive-impairing effects of scopolamine in rhesus macaques.[6]

Visualizations









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